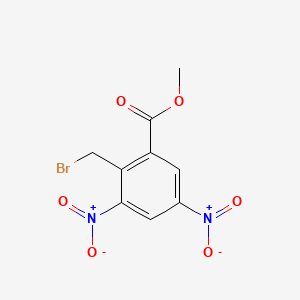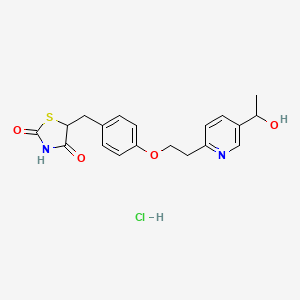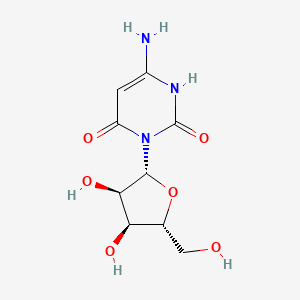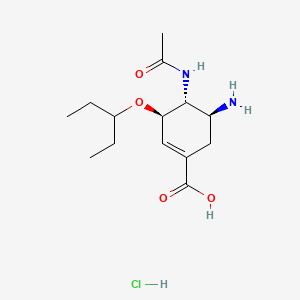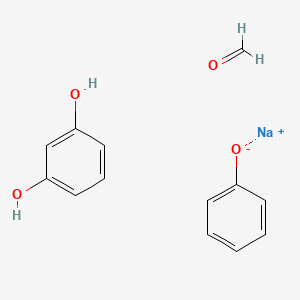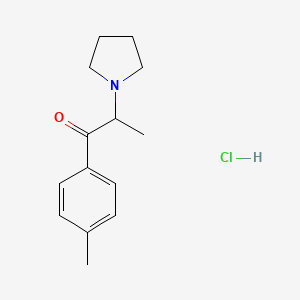
4'-Methyl-alpha-pyrrolidinopropiophenone hydrochloride
Descripción general
Descripción
4’-Methyl-alpha-pyrrolidinopropiophenone hydrochloride is a stimulant drug and a substituted cathinone. It is structurally similar to alpha-pyrrolidinopropiophenone, with an additional methyl group in the para position on the phenyl ring. This compound has been sold as a designer drug and is sometimes found in grey-market “bath salt” blends .
Mecanismo De Acción
Target of Action
4’-Methyl-alpha-pyrrolidinopropiophenone hydrochloride, also known as YN1BVC23U3, is a stimulant drug and a substituted cathinone . It shares structural features with the stimulant α-PPP . .
Mode of Action
Like other substituted cathinones, it is likely to exert its effects by increasing the levels of monoamine neurotransmitters in the brain, such as dopamine, norepinephrine, and serotonin .
Biochemical Pathways
It is known that substituted cathinones generally affect the reuptake of monoamine neurotransmitters, leading to an increase in their concentrations in the synaptic cleft .
Pharmacokinetics
Synthetic cathinones may undergo extensive metabolism in the body, leading to low or even negligible levels of the parent compound in urine samples .
Result of Action
As a stimulant and substituted cathinone, it is likely to cause heightened alertness and awareness, increased energy and motivation, euphoria, excitement, improved mood, openness in communication, sociability, talkativeness, reduced appetite, intensification of sensory experiences, and insomnia .
Análisis Bioquímico
Biochemical Properties
It is known that it shares structural features with the stimulant α-PPP . The metabolism of 4’-Methyl-alpha-pyrrolidinopropiophenone hydrochloride has been characterized .
Molecular Mechanism
It is known to share structural features with the stimulant α-PPP .
Temporal Effects in Laboratory Settings
It is known that the metabolism of 4’-Methyl-alpha-pyrrolidinopropiophenone hydrochloride has been characterized .
Dosage Effects in Animal Models
It is known to have reinforcing effects in rats .
Metabolic Pathways
The metabolic pathways of 4’-Methyl-alpha-pyrrolidinopropiophenone hydrochloride involve cytochrome P450 enzymes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methyl-alpha-pyrrolidinopropiophenone hydrochloride typically involves the reaction of 4-methylpropiophenone with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization .
Industrial Production Methods
the general approach would involve large-scale synthesis using similar reaction conditions as described above, followed by purification and quality control processes to ensure the compound meets the required standards .
Análisis De Reacciones Químicas
Types of Reactions
4’-Methyl-alpha-pyrrolidinopropiophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
4’-Methyl-alpha-pyrrolidinopropiophenone hydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: The compound is studied for its effects on biological systems, particularly its stimulant properties.
Medicine: Research is conducted to understand its potential therapeutic uses and toxicological effects.
Industry: It is used in forensic science for the detection of designer drugs in various samples.
Comparación Con Compuestos Similares
4’-Methyl-alpha-pyrrolidinopropiophenone hydrochloride is similar to other substituted cathinones, such as:
Alpha-pyrrolidinopropiophenone: Structurally similar but lacks the additional methyl group.
4’-Methoxy-alpha-pyrrolidinopropiophenone: Contains a methoxy group instead of a methyl group.
3,4-Methylenedioxy-alpha-pyrrolidinopropiophenone: Contains a methylenedioxy group on the phenyl ring.
These compounds share similar stimulant properties but differ in their potency, duration of action, and specific effects on the central nervous system .
Propiedades
IUPAC Name |
1-(4-methylphenyl)-2-pyrrolidin-1-ylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c1-11-5-7-13(8-6-11)14(16)12(2)15-9-3-4-10-15;/h5-8,12H,3-4,9-10H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWBETWZAYOULZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)N2CCCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313393-58-6 |
Source


|
| Record name | 4'-Methyl-alpha-pyrrolidinopropiophenone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1313393586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-MEPPP HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YN1BVC23U3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
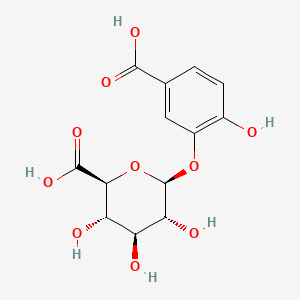
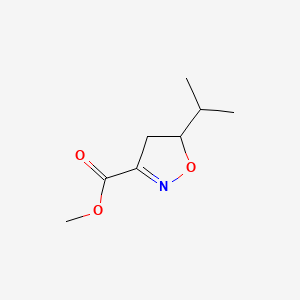
![(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B586575.png)


